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Comparison of Analytical Procedures for
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Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Cefetamet Pivoxil Hydrochloride

CAS No.: 111696-23-2

Cat. No.: S001783

The table below summarizes two validated HPL.C methods for the analysis of Cefetamet Pivoxil.

Method 1: RP-HPLC for Tablets = Method 2: Isocratic LC for Drug

Feature .
[1] Substance & Oral Suspension [2]
Analytical Technique  Reverse-Phase HPLC (RP- Isocratic High-Performance Liquid
HPLC) Chromatography
Stationary Phase C-18 Column C18 Absorbosphere Column (150 x 4.6
mm i.d., 5 pm)
Mobile Phase Acetonitrile: Water (80:20 v/v) Water-Acetonitrile-Methanol-Phosphate
buffer, pH 3.5 (50:35:10:5, v/v)
Detection 251 nm 254 nm
Wavelength
Flow Rate Information not specified in 1.5 ml min—t
source
Linearity Range 10 - 50 pg/ml 30.0 - 80.0 pg ml—t
Correlation Information not specified in 0.99989
Coefficient source
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Method 1: RP-HPLC for Tablets

Feature

[1]
Intra- & Inter-day Confirmed as per ICH guidelines
Precision (RSD) (exact values not provided)

Accuracy (Recovery) Confirmed as per ICH guidelines

(exact value not provided)

Application Bulk and Tablet Dosage Form

Detailed Experimental Protocols

Method 2: Isocratic LC for Drug
Substance & Oral Suspension [2]

0.03% to 1.76%

100.09%

Drug Substance and Powder for Oral
Suspension

Here are the detailed methodologies for the key experiments cited in the comparison table.

Protocol for Method 1: RP-HPLC for Tablets [1]

This method was developed to be cost-effective, simple, precise, and robust for estimating Cefetamet Pivoxil

in bulk and tablet dosage forms.

e Chromatographic Conditions:
Technique: Reverse-Phase HPLC (RP-HPLC) with isocratic elution.
Column: A C-18 column was used as the stationary phase.

Mobile Phase: A mixture of Acetonitrile and Water in the ratio of 80:20 (v/v).
Detection: Ultraviolet (UV) detection at a wavelength of 251 nm.
Temperature: The analysis was performed at ambient temperature.

(o]

[¢]

[e]

[e]

[e]

¢ Validation Procedure: The method was validated per ICH guidelines. The parameters assessed
included:
Specificity & Selectivity: The method was confirmed to be specific and selective for

[e]

Cefetamet Pivoxil.

Linearity & Range: The method was linear over a concentration range of 10 to 50 pg/ml.
Precision: The method was found to be precise, though the specific RSD values were not

provided in the source.

Accuracy: Accuracy was confirmed through recovery studies, with results meeting ICH criteria.
Robustness & Ruggedness: The method was determined to be robust and rugged under

varied conditions.
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Protocol for Method 2: LC for Drug Substance & Oral Suspension
[2]

This method was developed and validated for the assay of Cefetamet Pivoxil hydrochloride in both the raw

drug substance and a powder formulation for an oral suspension.

e Chromatographic Conditions:
o Technique: Isocratic Liquid Chromatography.
o Column: C18 Absorbosphere column with dimensions of 150 mm x 4.6 mm internal diameter
and a particle size of 5 um.
o Mobile Phase: A quaternary mixture of Water, Acetonitrile, Methanol, and Phosphate buffer (pH
3.5) in the ratio 50:35:10:5 (v/v).
o Flow Rate: 1.5 ml per minute.
o Detection: UV detection at 254 nm.
¢ Validation Procedure: The method validation covered ICH-recommended parameters and reported
the following results:
o Linearity: Excellent linearity was demonstrated over the range of 30.0 to 80.0 pg ml—2, with a
correlation coefficient of 0.99989.
o Precision: The relative standard deviation (RSD) for both intra-day and inter-day precision was
between 0.03% and 1.76%.
o Accuracy: The method showed high accuracy, with a mean recovery of 100.09%.
o Specificity, LOD, LOQ: The method was also validated for specificity, and values for the Limit
of Detection (LOD) and Limit of Quantification (LOQ) were established.

Method Selection and Workflow

To help visualize the process of selecting and implementing an analytical method, the following diagram

outlines a logical workflow from method choice to validation and final analysis.
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The relationships between the various parameters validated in an analytical procedure are crucial for ICH

compliance. The following diagram maps these key connections.
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Key Insights for Practitioners

e Method Selection: The choice between the two methods depends on your sample type. Method 2
[2] provides a more complete validation dataset with excellent precision and accuracy figures, making
it a robust choice for drug substance and powder for suspension. Method 1 [1], while reportedly
validated per ICH, is more recent (2022) but omits key numerical data like the correlation coefficient
and specific precision values.

e Critical Parameters: When developing or adapting these methods, pay close attention to the mobile
phase composition and pH. The use of a phosphate buffer at pH 3.5 in Method 2 is critical for
controlling the ionization state of the analyte, which directly impacts peak shape, retention time, and
selectivity [2].

e Beyond Chromatography: While HPLC is the standard technique for assay and related substances,
Ultra-High-Resolution Mass Spectrometry (UHRMS) is noted as a powerful tool in pharmaceutical
analysis. Although not specifically reported for Cefetamet Pivoxil in these results, UHRMS can
provide unparalleled mass accuracy and resolving power for tasks like structural elucidation of
impurities or metabolite identification [3].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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